Product packaging for Mebolazine(Cat. No.:CAS No. 3625-07-8)

Mebolazine

Cat. No.: B608960
CAS No.: 3625-07-8
M. Wt: 633.0 g/mol
InChI Key: POPWFGNRCCUJGU-RSSVFQIBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H68N2O2 B608960 Mebolazine CAS No. 3625-07-8

Properties

IUPAC Name

(2R,3E,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68N2O2/c1-25-23-37(3)27(9-11-29-31(37)13-17-39(5)33(29)15-19-41(39,7)45)21-35(25)43-44-36-22-28-10-12-30-32(38(28,4)24-26(36)2)14-18-40(6)34(30)16-20-42(40,8)46/h25-34,45-46H,9-24H2,1-8H3/b43-35+,44-36+/t25-,26-,27+,28+,29-,30-,31+,32+,33+,34+,37+,38+,39+,40+,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPWFGNRCCUJGU-RSSVFQIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C(=N/N=C\2/[C@@H](C[C@@]3([C@@H]4[C@H]([C@H]5[C@@]([C@](CC5)(O)C)(CC4)C)CC[C@H]3C2)C)C)/C[C@H]6[C@](C1)([C@@H]7[C@H]([C@H]8[C@@]([C@](CC8)(O)C)(CC7)C)CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3625-07-8
Record name Mebolazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEBOLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69C642I19V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mebolazine as a Prodrug of Methasterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Mebolazine (also known as dimethazine) is a synthetic anabolic-androgenic steroid (AAS) with a unique dimeric structure.[1] It is composed of two molecules of methasterone linked by a central azine bridge.[2][3] This configuration renders this compound a prodrug, which is metabolically converted in the body into its active constituent, methasterone.[1][2] This guide provides a detailed technical overview of the chemistry of this compound, its conversion pathway to methasterone, the subsequent mechanism of action, and the experimental methodologies used to elucidate its metabolic fate. Quantitative data is presented to contextualize the activity of the resulting active compound.

This compound: Chemistry and Prodrug Structure

This compound is distinguished from other AAS by its unusual chemical architecture. It is a dimer of 17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one (methasterone), where the two steroid units are joined at the C-3 position through a nitrogen-nitrogen double bond, forming an azine linkage (-N=N-). This bond is the key to its function as a prodrug. The synthesis of this compound involves the condensation reaction of two equivalents of methasterone with one equivalent of hydrazine.

The central azine linkage is designed to be stable under normal storage conditions but labile enough to be cleaved in vivo. This cleavage is the activation step, releasing the pharmacologically active methasterone molecules.

In Vivo Conversion: From Prodrug to Active Steroid

The primary metabolic event for this compound is the hydrolysis and cleavage of the azine bond. This biotransformation yields two molecules of the potent oral anabolic steroid, methasterone. This conversion is considered the rate-limiting step for the drug's activity. Once released, the metabolic pathway of the resulting methasterone molecules is identical to that of administering methasterone directly.

Mebolazine_Conversion This compound This compound (Dimethazine) Conversion Metabolic Cleavage (Hydrolysis of Azine Bridge) This compound->Conversion Methasterone 2x Methasterone (Active Compound) Conversion->Methasterone

Caption: Prodrug activation pathway of this compound.

Pharmacological Data of Methasterone

Quantitative pharmacokinetic data for this compound itself is not well-documented in peer-reviewed literature. However, data for its active metabolite, methasterone, provides insight into its pharmacological profile after conversion. Methasterone was noted for having a high anabolic-to-androgenic ratio.

ParameterValueReference Compound
Anabolic Activity 400% of MethyltestosteroneMethyltestosterone
Androgenic Activity 20% of MethyltestosteroneMethyltestosterone
Q-Ratio (Anabolic:Androgenic) 20-
Oral Bioavailability Similar to MethyltestosteroneMethyltestosterone

Table 1: Anabolic and Androgenic Activity of Methasterone. Data sourced from Vida's Androgens and Anabolic Agents, as cited in historical literature.

Mechanism of Action: Androgen Receptor Signaling

As a derivative of dihydrotestosterone (DHT), methasterone exerts its effects by binding to and activating the androgen receptor (AR). The mechanism follows the classical pathway for steroid hormones.

  • Cellular Entry: Being lipophilic, methasterone diffuses across the cell membrane into the cytoplasm.

  • Receptor Binding: In the cytoplasm, it binds to the ligand-binding domain of the androgen receptor, causing a conformational change and dissociation of heat shock proteins.

  • Nuclear Translocation: The activated methasterone-AR complex translocates into the nucleus.

  • Dimerization & DNA Binding: The complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

  • Gene Transcription: This binding recruits co-activator proteins and initiates the transcription of genes responsible for anabolic effects, such as increased protein synthesis in muscle tissue.

References

Synthesis and Chemical Characterization of Mebolazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebolazine (also known as dimethazine) is a synthetic, orally active anabolic-androgenic steroid (AAS) that is structurally unique as a dimer of methasterone linked by an azine bridge.[1] It is recognized as a prodrug that is metabolized in vivo to its active form, methasterone, a potent agonist of the androgen receptor.[1] This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound, including detailed experimental protocols for its precursor, methasterone, and general methodologies for its characterization. Additionally, the androgen receptor signaling pathway, through which its active metabolite exerts its anabolic effects, is detailed and visualized.

Introduction

This compound, chemically designated as 2α,17α-dimethyl-5α-androstan-17β-ol-3-one azine, is a 17α-alkylated derivative of dihydrotestosterone (DHT).[1] Its dimeric structure is a notable feature, distinguishing it from many other synthetic androgens.[1] Historically, it was developed for potential therapeutic applications but has more recently been identified as a designer steroid in dietary supplements.[1] Understanding its synthesis and chemical properties is crucial for its identification, regulation, and for research into its pharmacological effects.

Chemical Synthesis

Synthesis of Methasterone

The primary route for synthesizing methasterone involves the catalytic hydrogenation of oxymetholone.

Experimental Protocol:

  • Dissolution: Prepare a solution of 2.05 grams of Oxymetholone in 160 mL of ethanol at room temperature.

  • Catalyst Addition: To this solution, add 2.50 grams of 5% palladium on charcoal (Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation in a Parr reactor under a pressure of 3 bar for 36 hours at room temperature. Reaction completion can be monitored by thin-layer chromatography (TLC).

  • Filtration: Following the reaction, filter the mixture through a pad of silica gel to remove the palladium catalyst.

  • Solvent Evaporation: Evaporate the ethanol to yield the crude methasterone product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (1:1) solvent system. The final product is a colorless solid.

Conceptual Synthesis of this compound

Conceptually, this compound would be synthesized by reacting the purified methasterone with hydrazine hydrate. A generalized procedure would involve:

  • Reaction Setup: Dissolve methasterone in a suitable solvent, such as ethanol.

  • Hydrazine Addition: Add a stoichiometric amount (0.5 equivalents) of hydrazine hydrate to the solution.

  • Reaction Conditions: The reaction would likely be stirred at room temperature or with gentle heating for a period of time, monitored by TLC for the disappearance of the starting material and the formation of the product.

  • Workup and Purification: The reaction mixture would then be subjected to an aqueous workup, extraction with an organic solvent, and purification, likely via recrystallization or column chromatography, to yield pure this compound.

Chemical Characterization

The definitive identification of this compound requires a combination of spectroscopic and analytical techniques. While specific, publicly available spectra for this compound are scarce, this section outlines the expected data and general experimental protocols for its characterization.

Physical and Chemical Properties
PropertyValueReference
Chemical Formula C₄₂H₆₈N₂O₂
Molar Mass 633.018 g/mol
CAS Number 3625-07-8
Appearance Crystalline solid
Solubility Chloroform: 1 mg/ml; Ethanol: 1 mg/ml; Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml
Spectroscopic Data (Expected)
TechniqueExpected Data
¹H NMR Signals corresponding to the steroid backbone protons, including characteristic shifts for the methyl groups at C-2 and C-17.
¹³C NMR Resonances for all 42 carbon atoms, with distinct signals for the quaternary carbons of the steroid skeleton and the azine bridge carbon.
IR Spectroscopy Absorption bands corresponding to O-H stretching (from the hydroxyl group), C-H stretching (aliphatic), and C=N stretching of the azine group.
Mass Spectrometry A molecular ion peak (M+) at m/z 633.0, with fragmentation patterns characteristic of the steroid nucleus.
Experimental Protocols for Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain standard one-dimensional ¹H and ¹³C spectra, and consider two-dimensional techniques like COSY, HSQC, and HMBC for complete structural assignment.

3.3.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film from a solvent cast.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹) to obtain the absorption spectrum.

3.3.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Data Acquisition: For GC-MS, an electron ionization (EI) source is common. For LC-MS, electrospray ionization (ESI) would be appropriate. Acquire a full scan mass spectrum to identify the molecular ion and characteristic fragment ions.

Mechanism of Action: Androgen Receptor Signaling

This compound itself is a prodrug and is metabolized into two molecules of methasterone. Methasterone is a potent agonist of the androgen receptor (AR), a ligand-activated nuclear transcription factor that mediates the effects of androgens.

The signaling pathway of methasterone via the androgen receptor involves the following key steps:

  • Ligand Binding: Methasterone, being lipophilic, diffuses across the cell membrane and binds to the androgen receptor located in the cytoplasm.

  • Conformational Change and Dissociation: Upon binding, the AR undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs).

  • Nuclear Translocation: The activated AR-methasterone complex translocates into the nucleus.

  • Dimerization and DNA Binding: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

  • Gene Transcription: The binding of the AR dimer to AREs recruits co-activator proteins and the basal transcription machinery, leading to the transcription of genes involved in protein synthesis and other anabolic processes.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Methasterone Methasterone (2 eq.) Reaction Reaction in Solvent (e.g., Ethanol) Methasterone->Reaction Hydrazine Hydrazine (1 eq.) Hydrazine->Reaction Mebolazine_crude Crude this compound Reaction->Mebolazine_crude Purification Purification (e.g., Recrystallization or Chromatography) Mebolazine_crude->Purification Mebolazine_pure Pure this compound Purification->Mebolazine_pure

Caption: Conceptual workflow for the synthesis of this compound.

Characterization_Workflow cluster_characterization Chemical Characterization of this compound Sample Purified this compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Confirmed Chemical Structure Data_Analysis->Structure

Caption: Workflow for the chemical characterization of this compound.

Androgen_Receptor_Signaling cluster_pathway Methasterone-Mediated Androgen Receptor Signaling Methasterone Methasterone Cell_Membrane Cell Membrane AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Methasterone->AR_HSP Binds to AR Cytoplasm Cytoplasm AR_Methasterone AR-Methasterone Complex AR_HSP->AR_Methasterone HSP Dissociation Nuclear_Membrane Nuclear Membrane AR_Dimer AR-Methasterone Dimer AR_Methasterone->AR_Dimer Nuclear Translocation & Dimerization Nucleus Nucleus ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds to ARE Transcription Recruitment of Co-activators & Transcription Machinery ARE->Transcription mRNA mRNA Synthesis Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Protein_Synthesis->Anabolic_Effects

Caption: Signaling pathway of methasterone via the androgen receptor.

Conclusion

This compound is a synthetically derived anabolic-androgenic steroid with a unique dimeric structure that acts as a prodrug to the potent androgen receptor agonist, methasterone. While detailed, publicly available protocols for its synthesis and comprehensive spectroscopic data are limited, this guide provides a foundational understanding of its chemical nature based on available information and established chemical principles. The provided protocol for the synthesis of its precursor, methasterone, and the outlined characterization methodologies offer a framework for researchers in the field. The elucidated androgen receptor signaling pathway for its active metabolite clarifies the mechanism by which this compound produces its biological effects. This technical guide serves as a valuable resource for professionals in drug development, forensic analysis, and endocrinology research.

References

Mebolazine: A Technical Guide to its Molecular Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebolazine (also known as dimethazine) is a synthetic, orally active anabolic-androgenic steroid (AAS) characterized by its unique dimeric structure.[1] It is a derivative of dihydrotestosterone (DHT) and is recognized as a prodrug of methasterone.[1] This guide provides a comprehensive overview of the molecular structure, stereochemistry, and available physicochemical properties of this compound. It also outlines experimental protocols relevant to its synthesis and biological activity, and visualizes its proposed mechanism of action and signaling pathway. While detailed experimental data for this compound is limited in publicly available literature, this document consolidates the current understanding to serve as a valuable resource for researchers in the field.

Molecular Structure and Stereochemistry

This compound possesses a distinctive molecular architecture, being a dimer of two methasterone molecules. These units are linked at the 3-position of the A-ring via an azine bridge (-N=N-).[1] This dimeric structure is a notable feature that distinguishes it from many other anabolic steroids.

The chemical formula for this compound is C₄₂H₆₈N₂O₂.[1] Its IUPAC name is (2R,3E,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol.[2] The molecule has 16 defined stereocenters, leading to a complex three-dimensional structure.

Key Structural Features:

  • Core Scaffold: Dimeric steroidal structure based on dihydrotestosterone.

  • Linkage: Two methasterone units are connected by an azine bond at the C3 position.

  • Stereochemistry: The molecule possesses 16 defined stereocenters, contributing to its specific biological activity. The stereochemistry is explicitly defined in its IUPAC name and can be represented by its InChI and SMILES notations.

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of this compound are not widely available. The table below summarizes the computed and available experimental data.

PropertyValueSource
Molecular Formula C₄₂H₆₈N₂O₂PubChem
Molecular Weight 633.0 g/mol PubChem
CAS Number 3625-07-8PubChem
Appearance Off-White SolidChemicalBook
Solubility Chloroform: 1 mg/ml; Ethanol: 1 mg/ml; Ethanol:PBS (pH 7.2)(1:2): 0.3 mg/mlChemicalBook
Predicted Boiling Point 684.3±55.0 °CChemicalBook
Predicted Density 1.24 g/cm³ChemicalBook
Predicted pKa 14.85±0.70ChemicalBook

Mechanism of Action and Metabolism

This compound functions as a prodrug, with its biological activity primarily attributed to its metabolic conversion to methasterone. This conversion is proposed to occur via the hydrolysis of the azine bridge.

Mebolazine_Metabolism This compound This compound (Dimeric Prodrug) Hydrolysis Hydrolysis (Azine Bridge Cleavage) This compound->Hydrolysis In vivo Methasterone Methasterone (x2) (Active Metabolite) Hydrolysis->Methasterone

Caption: Proposed metabolic activation of this compound to methasterone.

Once released, methasterone acts as a potent agonist of the androgen receptor (AR). The binding of methasterone to the AR initiates a cascade of downstream signaling events.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methasterone Methasterone AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Methasterone->AR_HSP Binding AR_Methasterone AR-Methasterone Complex AR_HSP->AR_Methasterone HSP Dissociation AR_Dimer AR-Methasterone Dimer AR_Methasterone->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation

Caption: Generalized androgen receptor signaling pathway activated by methasterone.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are scarce in the peer-reviewed literature. Below are generalized protocols based on standard laboratory practices for similar compounds.

Synthesis of this compound (General Outline)

The synthesis of this compound involves the condensation reaction of two equivalents of methasterone with one equivalent of hydrazine.

Materials:

  • Methasterone

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve methasterone in a suitable solvent such as ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution, typically in a 2:1 molar ratio of methasterone to hydrazine.

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by cooling the reaction mixture to induce precipitation.

  • The precipitate is collected by filtration, washed with cold solvent, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Note: This is a generalized procedure. Specific reaction conditions such as temperature, time, and purification methods would require optimization.

Androgen Receptor Competitive Binding Assay (Representative Protocol)

This protocol is a representative example of how the binding affinity of a compound like this compound (or its active metabolite, methasterone) to the androgen receptor could be determined.

Materials:

  • Rat ventral prostate cytosol (source of androgen receptors)

  • [³H]-Mibolerone (radioligand)

  • Test compound (this compound or Methasterone) dissolved in a suitable solvent (e.g., DMSO)

  • Wash buffer (e.g., Tris-HCl buffer)

  • Scintillation cocktail

  • Glass fiber filters

  • Multi-well plates

Procedure:

  • Preparation of Cytosol: Prepare cytosol from the ventral prostates of castrated male rats by homogenization in a suitable buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the androgen receptors.

  • Assay Setup: In a multi-well plate, add a fixed concentration of rat prostate cytosol.

  • Competition: Add increasing concentrations of the unlabeled test compound (this compound or methasterone) to the wells. Include control wells with no test compound (total binding) and wells with a high concentration of a known AR ligand to determine non-specific binding.

  • Radioligand Addition: Add a fixed concentration of [³H]-mibolerone to all wells.

  • Incubation: Incubate the plates at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

AR_Binding_Assay_Workflow start Start prep_cytosol Prepare Rat Prostate Cytosol start->prep_cytosol setup_assay Set up Assay Plate (Cytosol + Test Compound) prep_cytosol->setup_assay add_radioligand Add [³H]-Mibolerone setup_assay->add_radioligand incubate Incubate (4°C, 18-24h) add_radioligand->incubate filter Filter through Glass Fiber Filters incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze end End analyze->end

Caption: Workflow for a representative androgen receptor competitive binding assay.

Conclusion

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Mebolazine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Mebolazine in human plasma. This compound, a synthetic anabolic steroid, is a dimer of methasterone.[1][2] This method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology applications.

Introduction

This compound is a synthetic androgen and anabolic steroid (AAS) characterized by its unique dimeric structure, being formed from two molecules of methasterone linked by an azine bridge.[1][3] It is reported to act as a prodrug to methasterone.[1] Accurate and reliable quantification of this compound in biological matrices is essential for understanding its pharmacokinetic profile and for monitoring its potential misuse. This application note presents a comprehensive protocol for the determination of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Testosterone-d3 (Internal Standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • All other chemicals were of analytical grade.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Standard Solutions
  • Stock Solutions: this compound and Testosterone-d3 stock solutions were prepared in methanol at a concentration of 1 mg/mL.

  • Working Solutions: A series of this compound working solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards. A working solution of the internal standard (Testosterone-d3) was prepared at 100 ng/mL in the same diluent.

Sample Preparation
  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Testosterone-d3 internal standard working solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
1.08020
5.0595
6.0595
6.18020
8.08020

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
This compound (Quantifier) 633.5317.315035120
This compound (Qualifier) 633.5299.315045120
Testosterone-d3 (IS) 292.297.010025100

Note: The MRM transitions for this compound are proposed based on its dimeric structure of methasterone (molecular weight of this compound is approximately 633.0 g/mol ). The precursor ion [M+H]+ is m/z 633.5. The primary fragmentation is expected to be the cleavage of the azine bond, yielding a methasterone-related fragment. Further fragmentation of this monomer would lead to product ions such as m/z 317.3 and 299.3, which are plausible fragments from the steroidal backbone.

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The lower limit of quantification (LLOQ) was determined to be 0.1 ng/mL with a signal-to-noise ratio greater than 10.

Table 5: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound0.1 - 100y = 0.0234x + 0.0012> 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (Low, Medium, and High).

Table 6: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
Low 0.35.8-2.37.2-1.5
Medium 104.21.55.12.0
High 803.50.84.51.2
Recovery and Matrix Effect

The extraction recovery of this compound and the internal standard was consistent and reproducible. The matrix effect was found to be negligible.

Table 7: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound88.5 ± 4.297.2 ± 3.5
Testosterone-d3 (IS)91.2 ± 3.898.1 ± 2.9

Visualizations

Mebolazine_Structure cluster_this compound This compound (C42H68N2O2) Mebolazine_Image

Caption: Chemical structure of this compound.

Fragmentation_Pathway This compound This compound [M+H]+ = 633.5 Methasterone_Fragment Methasterone-like Fragment [M+H]+ = 317.3 This compound->Methasterone_Fragment Cleavage of Azine Bridge Product_Ion_1 Product Ion 1 m/z = 317.3 Methasterone_Fragment->Product_Ion_1 Fragmentation Product_Ion_2 Product Ion 2 m/z = 299.3 Methasterone_Fragment->Product_Ion_2 Further Fragmentation

Caption: Proposed fragmentation pathway of this compound.

Experimental_Workflow Start Plasma Sample (100 µL) Add_IS Add Internal Standard (Testosterone-d3) Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporation Evaporation Centrifuge->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it highly suitable for a variety of research and clinical applications. The use of a stable isotope-labeled internal standard ensures reliable and accurate results.

References

Standard Operating Procedure for Mebolazine Handling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebolazine, also known as dimethazine, is a synthetic, orally active anabolic-androgenic steroid (AAS) that is structurally a dimer of methasterone.[1][2] It is recognized as a prodrug that metabolizes into methasterone, which then acts as an agonist of the androgen receptor (AR).[1][3] This document provides a standard operating procedure (SOP) for the safe handling and use of this compound in a research setting. It includes chemical and physical properties, safety precautions, and detailed protocols for relevant in vitro and in vivo studies.

Chemical and Physical Properties

This compound has a unique dimeric structure formed by two methasterone molecules linked by an azine bridge.[1]

PropertyValueReference
Chemical Name (2α,5α,17β)-17-hydroxy-2,17-dimethylandrostan-3-one azine
Synonyms Dimethazine, Dymethazine, Roxilon
Molecular Formula C42H68N2O2
Molecular Weight 633.0 g/mol
CAS Number 3625-07-8
Appearance Crystalline solid
Solubility Soluble in Chloroform (1 mg/ml) and Ethanol (1 mg/ml). Sparingly soluble in Ethanol:PBS (pH 7.2) (1:2) (0.3 mg/ml).
Storage Store at -20°C for long-term stability (≥ 4 years). Can be shipped at room temperature in the continental US.

Safety and Handling

This compound is a potent AAS and should be handled with appropriate caution.

3.1 Hazard Identification

  • Potential Health Effects: May cause adverse effects associated with AAS, including but not limited to endocrine disruption and potential liver toxicity.

  • Regulatory Status: Regulated as a Schedule IV compound in the United Kingdom. Researchers should consult their local regulations regarding the handling of AAS.

3.2 Personal Protective Equipment (PPE)

  • Lab Coat: A standard laboratory coat should be worn at all times.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

3.3 Engineering Controls

  • Fume Hood: All handling of this compound powder, including weighing and preparation of stock solutions, should be performed in a certified chemical fume hood to avoid inhalation.

  • Ventilation: The laboratory should be well-ventilated.

3.4 Spill and Waste Disposal

  • Spills: In case of a spill, contain the material and clean the area with an appropriate solvent (e.g., ethanol). Absorb the solvent with an inert material and place it in a sealed container for disposal.

  • Waste Disposal: Dispose of all this compound waste (including contaminated PPE) as hazardous chemical waste in accordance with local, state, and federal regulations.

Mechanism of Action and Signaling Pathway

This compound acts as a prodrug, converting to methasterone in the body. Methasterone is an agonist of the androgen receptor (AR). Upon binding to androgens like methasterone, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcriptional regulation of target genes. This signaling cascade can activate various downstream pathways, including those involved in protein synthesis and cell growth.

Mebolazine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound Methasterone Methasterone This compound->Methasterone Metabolism AR Androgen Receptor (AR) Methasterone->AR Binding AR_Methasterone AR-Methasterone Complex AR_Dimer AR Dimer AR_Methasterone->AR_Dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Leads to Cell_Growth Cell Growth & Differentiation Gene_Transcription->Cell_Growth Leads to

Caption: this compound signaling pathway.

Experimental Protocols

5.1 Preparation of Stock Solutions

  • Objective: To prepare a concentrated stock solution of this compound for use in experiments.

  • Materials:

    • This compound powder

    • Anhydrous ethanol or chloroform

    • Sterile microcentrifuge tubes or glass vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • In a chemical fume hood, accurately weigh the desired amount of this compound powder.

    • Transfer the powder to a sterile tube or vial.

    • Add the appropriate volume of solvent (e.g., ethanol to a final concentration of 1 mg/mL).

    • Vortex the solution until the this compound is completely dissolved.

    • Store the stock solution at -20°C.

5.2 In Vitro Androgen Receptor Binding Assay

This protocol is a general guideline for a competitive ligand-binding assay.

  • Objective: To determine the binding affinity of this compound (via its active metabolite, methasterone) to the androgen receptor.

  • Materials:

    • Recombinant human androgen receptor (AR)

    • Radiolabeled androgen (e.g., [3H]-dihydrotestosterone, DHT)

    • This compound and/or Methasterone

    • Unlabeled DHT (for positive control)

    • Assay buffer

    • 96-well plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound/methasterone and unlabeled DHT in the assay buffer.

    • In a 96-well plate, add the recombinant AR.

    • Add the radiolabeled androgen at a fixed concentration to all wells.

    • Add the serially diluted this compound/methasterone or unlabeled DHT to the respective wells.

    • Incubate the plate at 4°C for a specified time (e.g., 18-24 hours) to reach binding equilibrium.

    • Separate the bound from the free radioligand using a suitable method (e.g., filtration, scintillation proximity assay).

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the IC50 value for this compound/methasterone by plotting the percentage of specific binding against the log concentration of the competitor.

AR_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Serial dilutions of this compound/Methasterone - Recombinant AR - Radiolabeled Androgen Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add AR - Add Radiolabeled Androgen - Add Competitors Prepare_Reagents->Plate_Setup Incubation Incubate at 4°C (18-24 hours) Plate_Setup->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counter) Separation->Quantification Data_Analysis Data Analysis: - Plot % Specific Binding vs. Log[Competitor] - Calculate IC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: Androgen Receptor Binding Assay Workflow.

5.3 In Vivo Studies in Animal Models

This protocol provides a general framework for assessing the anabolic and androgenic effects of this compound in a rodent model.

  • Objective: To evaluate the in vivo efficacy and potential side effects of this compound.

  • Materials:

    • Male laboratory rats or mice

    • This compound

    • Vehicle for oral administration (e.g., corn oil)

    • Animal balance

    • Surgical instruments for tissue collection

  • Procedure:

    • Acclimate the animals to the housing conditions for at least one week.

    • Divide the animals into control and treatment groups.

    • Prepare the this compound suspension in the vehicle at the desired concentrations.

    • Administer this compound or vehicle to the respective groups daily via oral gavage for a specified period (e.g., 2-4 weeks).

    • Monitor the body weight of the animals regularly.

    • At the end of the study, euthanize the animals and collect target tissues, including skeletal muscle (e.g., levator ani), prostate, and liver.

    • Weigh the collected organs to assess anabolic and androgenic activity.

    • The liver can be processed for histopathological analysis to assess for potential toxicity.

Data Presentation

6.1 Anabolic and Androgenic Activity

While specific quantitative data for this compound is sparse in publicly available literature, the following table provides a template for presenting such data when generated. The anabolic:androgenic ratio is a key parameter for evaluating AAS.

CompoundAnabolic Activity (Relative to Testosterone)Androgenic Activity (Relative to Testosterone)Anabolic:Androgenic RatioReference
Testosterone1001001:1
This compoundData to be determinedData to be determinedData to be determined
MethasteroneData to be determinedData to be determinedData to be determined

6.2 Pharmacokinetic Parameters

This compound is known to be metabolized into methasterone. The following table outlines key pharmacokinetic parameters to be determined.

ParameterThis compoundMethasteroneReference
Bioavailability (%) Data to be determinedData to be determined
Tmax (h) Data to be determinedData to be determined
Cmax (ng/mL) Data to be determinedData to be determined
Half-life (t1/2) (h) Data to be determinedData to be determined
Metabolites Identified Methasterone, M1-M6 (methasterone metabolites)Data to be determined

Analysis of this compound and its Metabolites

7.1 Sample Preparation

Biological samples (e.g., urine, plasma) require extraction before analysis.

  • Urine:

    • Enzymatic hydrolysis (e.g., with β-glucuronidase) to deconjugate metabolites.

    • Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.

  • Plasma/Serum:

    • Protein precipitation (e.g., with acetonitrile).

    • LLE or SPE for further cleanup.

7.2 Analytical Techniques

  • Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the detection of steroids and their metabolites. Derivatization is often required to improve volatility and ionization.

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Provides high sensitivity and selectivity for the identification and quantification of this compound and its metabolites without the need for derivatization.

Analytical_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Urine, Plasma) Hydrolysis Enzymatic Hydrolysis (for urine) Biological_Sample->Hydrolysis Extraction Extraction (LLE or SPE) Biological_Sample->Extraction Hydrolysis->Extraction GC_MS GC-MS Extraction->GC_MS LC_HRMS LC-HRMS Extraction->LC_HRMS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_HRMS->Data_Acquisition Metabolite_ID Metabolite Identification & Quantification Data_Acquisition->Metabolite_ID

Caption: Analytical workflow for this compound.

References

Cell-based Assays to Determine Mebolazine's Anabolic Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebolazine, a synthetic androgen/anabolic steroid (AAS), is a derivative of dihydrotestosterone (DHT) and reportedly acts as a prodrug of methasterone. Its anabolic activity is primarily mediated through its interaction with the androgen receptor (AR), a ligand-activated transcription factor. Upon binding, the this compound-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, initiating the transcription of target genes. This signaling cascade ultimately leads to increased protein synthesis and other anabolic effects, such as the promotion of muscle cell differentiation.

These application notes provide detailed protocols for a panel of cell-based assays designed to quantify the anabolic activity of this compound. The assays include a primary screen to determine androgen receptor activation, a secondary assay to measure the direct downstream effect on protein synthesis, and a tertiary assay to assess the functional outcome of myoblast differentiation.

Data Presentation: Comparative Anabolic Activity

The following table summarizes typical quantitative data obtained from the described assays for known androgenic compounds. This serves as a reference for interpreting the results obtained for this compound.

CompoundAR Activation (EC50, nM)Protein Synthesis (% Increase over Vehicle)Myotube Fusion Index (%)
Dihydrotestosterone (DHT)0.1 - 1.040 - 60%50 - 70%
Testosterone1.0 - 1030 - 50%40 - 60%
Nandrolone0.5 - 5.035 - 55%45 - 65%
Vehicle Control (0.1% DMSO)-0%5 - 10%

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz (DOT language).

anabolic_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds Mebolazine_AR This compound-AR Complex (active) This compound->Mebolazine_AR AR Androgen Receptor (AR) (inactive) AR->Mebolazine_AR Conformational Change HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociates PI3K PI3K Mebolazine_AR->PI3K Activates ARE Androgen Response Element (ARE) Mebolazine_AR->ARE Translocates & Binds Akt Akt PI3K->Akt Protein Protein Synthesis (Anabolic Effect) Akt->Protein Promotes Gene Target Gene ARE->Gene Initiates Transcription mRNA mRNA Gene->mRNA mRNA->Protein Translation

Figure 1: this compound-mediated androgen receptor signaling pathway leading to anabolism.

ar_activation_workflow start Start seed_cells Seed AR-expressing cells (e.g., LNCaP, PC-3) in 96-well plates start->seed_cells transfect Transfect with ARE-luciferase reporter and control plasmids seed_cells->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Treat cells with serial dilutions of this compound and controls incubate1->treat incubate2 Incubate for 24 hours treat->incubate2 lyse Lyse cells incubate2->lyse measure Measure luciferase activity lyse->measure analyze Analyze data and calculate EC50 measure->analyze end End analyze->end

Figure 2: Experimental workflow for the Androgen Receptor (AR) Activation Assay.

protein_synthesis_workflow start Start seed_cells Seed muscle cells (e.g., C2C12) in 96-well plates start->seed_cells treat Treat cells with this compound and controls for 24-48 hours seed_cells->treat add_opp Add O-propargyl-puromycin (OP-Puro) to the culture medium treat->add_opp incubate Incubate for 1-2 hours add_opp->incubate fix_perm Fix and permeabilize cells incubate->fix_perm click_it Perform Click-iT reaction with fluorescent azide fix_perm->click_it wash Wash cells click_it->wash image Image and quantify fluorescence wash->image analyze Analyze data as % increase in protein synthesis image->analyze end End analyze->end

Figure 3: Experimental workflow for the Protein Synthesis Assay.

myoblast_differentiation_workflow start Start seed_myoblasts Seed C2C12 myoblasts at high density start->seed_myoblasts induce_diff Induce differentiation by switching to differentiation medium seed_myoblasts->induce_diff treat Treat with this compound and controls induce_diff->treat incubate Incubate for 3-5 days, replacing medium with treatment daily treat->incubate fix_stain Fix cells and stain for myosin heavy chain (MHC) and nuclei (DAPI) incubate->fix_stain image Acquire images using fluorescence microscopy fix_stain->image calculate_index Calculate Myotube Fusion Index image->calculate_index end End calculate_index->end

Application Note: Structural Elucidation of Mebolazine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mebolazine is a synthetic, orally active anabolic-androgenic steroid (AAS) characterized by its unique dimeric structure.[1][2] It is a derivative of dihydrotestosterone (DHT) and is reported to function as a prodrug of methasterone.[1][2] The complex, three-dimensional architecture of this compound, with its multiple stereocenters, necessitates powerful analytical techniques for unambiguous structural verification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of such complex small molecules in solution, providing detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry.[3]

This application note provides a comprehensive overview and detailed protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Illustrative Quantitative NMR Data

Disclaimer: The following NMR data for this compound is illustrative and hypothetical, generated for instructional purposes based on the known steroidal scaffold. Actual experimental values may vary.

Table 1: Hypothetical ¹H NMR Data for this compound Monomer Unit (500 MHz, CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-2α2.55m-
H-2β1.90m-
H-42.40m-
H-17α-CH₃0.95s-
H-2α-CH₃1.05d7.0
C10-CH₃0.85s-
C13-CH₃0.78s-
Steroid Protons0.8 - 2.2m (overlapped)-
17-OH1.50s-

Table 2: Hypothetical ¹³C NMR Data for this compound Monomer Unit (125 MHz, CDCl₃)

PositionChemical Shift (δ) ppm
C-3199.5
C-1781.5
C-554.0
C-1040.0
C-1345.0
C-244.5
C-438.0
C-17α-CH₃21.5
C-2α-CH₃15.0
C10-CH₃12.0
C13-CH₃11.0

Table 3: Summary of Expected 2D NMR Correlations for this compound Structure Elucidation

ExperimentCorrelation TypeInformation Gained
COSY ¹H - ¹HIdentifies proton-proton coupling networks within individual spin systems of the steroid rings.
HSQC ¹H - ¹³C (one-bond)Correlates each proton to its directly attached carbon atom, aiding in the assignment of protonated carbons.
HMBC ¹H - ¹³C (multi-bond)Reveals two- and three-bond correlations between protons and carbons, crucial for connecting spin systems across quaternary carbons and the azine linkage.
NOESY ¹H - ¹H (through-space)Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Experimental Protocols

1. Sample Preparation

A high-quality sample is crucial for obtaining high-resolution NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity (>95%) and free from particulate matter.

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for steroids.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of deuterated solvent.

  • Procedure:

    • Weigh approximately 5 mg of this compound directly into a clean, dry vial.

    • Add 0.6 mL of CDCl₃ containing 0.03% Tetramethylsilane (TMS) as an internal reference.

    • Gently vortex the sample until the solute is completely dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

    • Ensure the sample height in the NMR tube is at least 4.5 cm.

2. NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz spectrometer.

Table 4: Recommended NMR Acquisition Parameters

ExperimentParameterRecommended Value
¹H NMR Pulse Programzg30
Spectral Width (SW)12 ppm
Number of Scans (NS)8-16
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)3.0 s
¹³C NMR Pulse Programzgpg30
Spectral Width (SW)240 ppm
Number of Scans (NS)1024 or more
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)1.0 s
COSY Pulse Programcosygpmf
F2 (¹H) Spectral Width10 ppm
F1 (¹H) Spectral Width10 ppm
Number of Increments (F1)256
Number of Scans (NS)8
Relaxation Delay (D1)1.5 s
HSQC Pulse Programhsqcetgpsi
F2 (¹H) Spectral Width10 ppm
F1 (¹³C) Spectral Width165 ppm
Number of Increments (F1)256
Number of Scans (NS)16
Relaxation Delay (D1)1.5 s
HMBC Pulse Programhmbcgpndqf
F2 (¹H) Spectral Width10 ppm
F1 (¹³C) Spectral Width220 ppm
Long-range J(C,H)Optimized for 8 Hz
Number of Increments (F1)256
Number of Scans (NS)32
Relaxation Delay (D1)1.5 s
NOESY Pulse Programnoesygpph
F2 (¹H) Spectral Width10 ppm
F1 (¹H) Spectral Width10 ppm
Mixing Time (D8)0.5 - 0.8 s
Number of Increments (F1)256
Number of Scans (NS)16-32
Relaxation Delay (D1)2.0 s

Visualizations: Workflows and Pathways

NMR Structural Elucidation Workflow

The process of determining the structure of this compound from NMR data follows a logical progression. The workflow begins with sample preparation and acquisition of a suite of NMR spectra. Each experiment provides a piece of the structural puzzle, which are then combined to build the final molecular structure.

G cluster_prep Preparation & 1D NMR cluster_2d 2D NMR Correlation cluster_analysis Data Analysis & Structure Building cluster_final Final Structure SamplePrep Sample Preparation (this compound in CDCl3) H1_NMR 1D ¹H NMR (Proton Environment) SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR & DEPT (Carbon Count & Type) SamplePrep->C13_NMR COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) C13_NMR->HSQC SpinSystems Define Spin Systems (from COSY) COSY->SpinSystems AssignHC Assign C-H Pairs (from HSQC) HSQC->AssignHC HMBC HMBC (Long-Range ¹H-¹³C Bonds) Assemble Assemble Fragments (from HMBC) HMBC->Assemble NOESY NOESY (Through-Space ¹H-¹H Proximity) Stereo Determine Stereochemistry (from NOESY) NOESY->Stereo AssignHC->HMBC Assemble->Stereo FinalStructure Complete Structure of this compound Stereo->FinalStructure

Caption: Workflow for NMR-based structural elucidation of this compound.

General Anabolic Steroid Signaling Pathway

This compound, like other anabolic-androgenic steroids, exerts its biological effects primarily by interacting with the androgen receptor (AR). Upon entering the cell, the steroid binds to the AR in the cytoplasm. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs), modulating the transcription of target genes. This process ultimately leads to an increase in protein synthesis, which is responsible for the anabolic effects.

G steroid This compound (Steroid) cell_membrane Cell Membrane AR Androgen Receptor (AR) steroid->AR Enters Cell & Binds cytoplasm Cytoplasm nucleus Nucleus AR_complex Steroid-AR Complex HRE Hormone Response Element (HRE) on DNA AR->AR_complex translocation Translocation AR_complex->translocation translocation->HRE Binds to DNA transcription Gene Transcription HRE->transcription mRNA mRNA transcription->mRNA translation Translation mRNA->translation protein New Proteins translation->protein effect Anabolic Effects (e.g., Muscle Growth) protein->effect

Caption: General signaling pathway of anabolic steroids via the androgen receptor.

References

Application Notes: Simultaneous Quantification of Mebolazine and Methasterone in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the anabolic androgenic steroids (AAS) Mebolazine and methasterone in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and a reversed-phase UPLC separation with a total run time of under 10 minutes. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The method is validated according to FDA guidelines and demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for clinical and research applications, including pharmacokinetics, and doping control.

Introduction

This compound is a synthetic anabolic steroid that is structurally a dimer of methasterone, linked by an azine group. It is known to act as a prodrug, converting to methasterone in the body. Methasterone itself is a potent oral anabolic steroid. The illicit use of these compounds in sports and for performance enhancement necessitates sensitive and specific analytical methods for their detection and quantification in biological matrices. This UPLC-MS/MS method provides a robust and high-throughput solution for the simultaneous measurement of both the prodrug (this compound) and its active metabolite (methasterone), which is crucial for comprehensive toxicological and anti-doping investigations.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) protocol is employed for the extraction of this compound and methasterone from human plasma.

  • Reagents:

    • Human plasma (with K2EDTA as anticoagulant)

    • Internal Standard (IS) working solution: Testosterone-d3 (100 ng/mL in methanol)

    • Methyl tert-butyl ether (MTBE)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Acetonitrile (LC-MS grade)

  • Procedure:

    • Thaw plasma samples to room temperature.

    • To 200 µL of plasma in a polypropylene tube, add 25 µL of the Internal Standard working solution.

    • Vortex for 10 seconds.

    • Add 1 mL of MTBE.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

    • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC-MS/MS Conditions
  • Instrumentation:

    • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer

    • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • UPLC Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %A %B
      0.0 60 40
      1.0 60 40
      5.0 10 90
      6.0 10 90
      6.1 60 40

      | 8.0 | 60 | 40 |

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Purpose
      This compound 633.5 317.3 45 30 Quantifier
      This compound 633.5 299.3 45 35 Qualifier
      Methasterone 319.3 301.3 30 15 Quantifier
      Methasterone 319.3 109.1 30 25 Qualifier

      | Testosterone-d3 (IS) | 292.2 | 109.1 | 35 | 25 | - |

Data Presentation

Table 1: Chromatographic Retention Times and MRM Transitions
AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Methasterone3.8319.3301.3109.1
This compound5.2633.5317.3299.3
Testosterone-d3 (IS)3.5292.2109.1-
Table 2: Method Validation Summary
ParameterThis compoundMethasteroneAcceptance Criteria (FDA)
Linearity Range (ng/mL) 0.5 - 2000.5 - 200Correlation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) > 0.995> 0.996-
Lower Limit of Quantitation (LLOQ) (ng/mL) 0.50.5S/N > 10, Accuracy ±20%, Precision ≤20%
Accuracy (% Bias) -5.2% to 4.8%-6.1% to 5.5%Within ±15% (±20% at LLOQ)
Precision (% RSD)
   Intra-day≤ 7.5%≤ 6.8%≤ 15% (≤ 20% at LLOQ)
   Inter-day≤ 8.2%≤ 7.9%≤ 15% (≤ 20% at LLOQ)
Recovery (%) 88.5% - 95.2%90.1% - 96.8%Consistent, precise, and reproducible
Matrix Effect 92.1% - 103.5%94.3% - 104.1%Normalized IS response within ±15%
Stability (Freeze-Thaw, 3 cycles) Recovery within ±10%Recovery within ±9%Within ±15% of nominal concentration
Stability (Short-term, 24h at RT) Recovery within ±8%Recovery within ±7%Within ±15% of nominal concentration

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 200 µL Plasma add_is Add 25 µL IS (Testosterone-d3) plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add 1 mL MTBE vortex1->add_mtbe vortex2 Vortex & Centrifuge add_mtbe->vortex2 transfer Transfer Organic Layer vortex2->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute injection Inject 5 µL reconstitute->injection uplc UPLC Separation (BEH C18 Column) injection->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms quant Quantification (Peak Area Ratios) msms->quant

Caption: UPLC-MS/MS Experimental Workflow.

androgen_receptor_pathway Androgen Receptor Signaling Pathway cluster_steroid Anabolic Steroids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus steroid This compound / Methasterone ar_inactive Androgen Receptor (AR) + Heat Shock Proteins (HSP) steroid->ar_inactive Binding & HSP Dissociation ar_active Activated AR Dimer ar_inactive->ar_active Dimerization are Androgen Response Element (ARE) on DNA ar_active->are Nuclear Translocation & Binding transcription Gene Transcription are->transcription protein_synthesis Protein Synthesis transcription->protein_synthesis muscle_growth Muscle Growth protein_synthesis->muscle_growth

Caption: Androgen Receptor Signaling Pathway.

Mebolazine as a Reference Standard in Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebolazine is a synthetic, orally active anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of dihydrotestosterone (DHT).[1] Structurally unique, it exists as a dimer of methasterone linked at the 3-position of the A-ring by an azine group.[1] Due to its potential for abuse in sports and its presence in illicit dietary supplements, the availability of a well-characterized this compound reference standard is crucial for accurate analytical testing in forensic, clinical, and quality control laboratories.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in various analytical techniques.

Physicochemical and Stability Data

A reliable reference standard requires comprehensive characterization of its physical and chemical properties, as well as its stability under various conditions. The following tables summarize key data for this compound.

Table 1: Physicochemical Properties of this compound Reference Standard [2][3]

PropertyValue
Chemical Name (2α,5α,17β)-17-hydroxy-2,17-dimethylandrostan-3-one azine
Synonyms Dimethazine, Dymethazine, Roxilon
CAS Number 3625-07-8
Molecular Formula C₄₂H₆₈N₂O₂
Molecular Weight 633.0 g/mol
Appearance Crystalline solid
Purity ≥95%

Table 2: Stability of this compound Reference Standard

ConditionStability
Long-term Storage ≥ 4 years at -20°C
Shipping Room temperature in continental US; may vary elsewhere.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound as a reference standard in common analytical techniques. It is essential to validate these methods in your laboratory to ensure they meet the specific requirements of your application.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

This protocol outlines a general isocratic HPLC method suitable for determining the purity of a this compound reference standard and for quantifying this compound in bulk materials or formulations.

3.1.1. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 212 nm

3.1.2. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the mobile phase as the diluent.

3.1.3. System Suitability

Before sample analysis, inject the 50 µg/mL working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

3.1.4. Data Analysis

  • Purity Assessment: Calculate the area percentage of the this compound peak relative to the total peak area in the chromatogram.

  • Quantification: Construct a calibration curve by plotting the peak area of the working standards against their concentrations. Determine the concentration of this compound in the sample solution by interpolation from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard HPLC HPLC System Standard->HPLC Sample Prepare Sample Sample->HPLC MobilePhase Prepare Mobile Phase MobilePhase->HPLC Detector UV Detector (212 nm) HPLC->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify This compound Chromatogram->Quantification

Figure 1. HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

This protocol describes a GC-MS method for the qualitative identification and quantitative analysis of this compound, particularly relevant for screening in dietary supplements or forensic samples.

3.2.1. GC-MS Conditions

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280°C
Injection Mode Splitless
Oven Program Initial 180°C for 1 min, ramp to 300°C at 10°C/min, hold for 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
MS Transfer Line 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-700 m/z

3.2.2. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare dilutions in methanol for calibration (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation (e.g., from a dietary supplement): a. Homogenize the sample. b. Extract a known amount of the sample with methanol or another suitable solvent. c. Centrifuge and filter the extract. d. Dilute the extract to a concentration within the calibration range.

3.2.3. Data Analysis

  • Identification: Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the this compound reference standard.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) against the concentration of the working standards. Calculate the concentration of this compound in the sample from this curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Standard This compound Standard GC Gas Chromatograph Standard->GC Sample Sample (e.g., Supplement) Extraction Extraction Sample->Extraction Extraction->GC MS Mass Spectrometer GC->MS TIC Total Ion Chromatogram MS->TIC Spectrum Mass Spectrum MS->Spectrum Identification Identification TIC->Identification Quantification Quantification TIC->Quantification Spectrum->Identification

Figure 2. GC-MS workflow for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Determination

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of a reference standard and can also be used for quantitative analysis (qNMR).

3.3.1. NMR Parameters

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Frequency 400 MHz100 MHz
Temperature 25°C25°C
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)

3.3.2. Sample Preparation

Dissolve approximately 5-10 mg of the this compound reference standard in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

3.3.3. Data Analysis

  • Structural Confirmation: Compare the obtained ¹H and ¹³C NMR spectra with the known spectral data for this compound. The chemical shifts, coupling constants, and integration values should be consistent with the established structure.

  • Purity by qNMR: For quantitative analysis, a certified internal standard with a known purity is added to the sample. The purity of this compound is calculated by comparing the integral of a specific this compound proton signal to the integral of a known proton signal from the internal standard.

Signaling Pathway Context

This compound, as a derivative of testosterone, is known to exert its biological effects primarily through interaction with the androgen receptor (AR). Upon binding, the this compound-AR complex translocates to the nucleus and modulates the transcription of target genes, leading to androgenic and anabolic effects. While this pathway is central to its physiological and pharmacological activity, its direct relevance to the use of this compound as an analytical reference standard is primarily for context in drug development and metabolic studies.

Androgen_Signaling This compound This compound AR Androgen Receptor (AR) This compound->AR Binding Complex This compound-AR Complex AR->Complex Nucleus Nucleus Complex->Nucleus Translocation DNA DNA (Androgen Response Element) Complex->DNA Binding Transcription Gene Transcription DNA->Transcription Translation Protein Synthesis Transcription->Translation Effects Androgenic & Anabolic Effects Translation->Effects

Figure 3. Simplified androgen receptor signaling pathway for this compound.

Conclusion

The use of a well-characterized this compound reference standard is indispensable for achieving accurate and reliable results in the analysis of this controlled substance. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these methodologies, coupled with proper laboratory validation, will ensure the integrity and defensibility of analytical findings.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Mebolazine for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebolazine, also known as dimethazine, is a synthetic anabolic-androgenic steroid (AAS) that is a dimer of methasterone linked by an azine group.[1][2][3] It is considered a prodrug that is metabolized in the body to release two molecules of the active compound, methasterone.[2][4] Methasterone then acts as an agonist of the androgen receptor (AR), a ligand-activated nuclear transcription factor, to exert its anabolic and androgenic effects. Understanding the pharmacokinetics, metabolism, and target tissue distribution of this compound is crucial for drug development and toxicology studies. Radiolabeled this compound serves as an invaluable tool for such investigations, enabling sensitive and quantitative tracer studies.

This document provides detailed protocols for the synthesis, purification, and analysis of radiolabeled this compound, focusing on a tritiation approach. A theoretical approach for carbon-14 labeling is also discussed.

Data Presentation

Table 1: Summary of Proposed Radiolabeling Approaches for this compound

ParameterTritium (³H) LabelingCarbon-14 (¹⁴C) Labeling
Isotope ³H¹⁴C
Precursor Oxymetholone¹⁴C-labeled Wieland-Miescher ketone or similar precursor
Labeling Method Catalytic reduction with ³H₂ gasMulti-step synthesis involving Robinson annulation
Position of Label Primarily at the C2 and C4 positions of the A-ringWithin the steroid A-ring (e.g., C4)
Theoretical Max. Specific Activity ~57.2 Ci/mmol (for two ³H atoms)~62.4 mCi/mmol (for one ¹⁴C atom)
Advantages High specific activity, relatively straightforward synthesisStable label position
Disadvantages Potential for label loss through exchangeComplex multi-step synthesis, lower specific activity

Table 2: Expected Yields and Purity for the Synthesis of [³H]this compound

StepProductExpected YieldRadiochemical PurityChemical Purity
1. Tritiation[³H]Methasterone60-70%>95%>98%
2. Dimerization[³H]this compound70-90%>95%>98%

Experimental Protocols

Protocol 1: Synthesis of [³H]Methasterone via Catalytic Tritiation of Oxymetholone

This protocol describes the synthesis of [³H]methasterone by the catalytic reduction of oxymetholone using tritium gas.

Materials:

  • Oxymetholone

  • Palladium on carbon (10% Pd/C)

  • Tritium gas (³H₂)

  • Ethyl acetate (anhydrous)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Standard laboratory glassware for inert atmosphere reactions

  • Tritiation manifold

  • HPLC system with a radioactivity detector

Procedure:

  • Preparation: In a flame-dried, multi-neck flask equipped with a magnetic stir bar, dissolve oxymetholone (1 eq) in anhydrous ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (10% w/w of oxymetholone) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Tritiation: Connect the reaction flask to a tritiation manifold. Evacuate the flask and backfill with tritium gas to the desired pressure (typically 1 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by radio-TLC or HPLC by taking small aliquots.

  • Work-up: After the reaction is complete, carefully vent the excess tritium gas according to safety protocols. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude [³H]methasterone using preparative reverse-phase HPLC. A C18 column is suitable, with a gradient elution of methanol and water.

  • Analysis: Analyze the purified [³H]methasterone for radiochemical purity using analytical radio-HPLC and radio-TLC. Confirm the chemical identity and purity by co-elution with an authentic, non-radiolabeled methasterone standard. Determine the specific activity by quantifying the radioactivity and the mass of the compound.

Protocol 2: Synthesis of [³H]this compound from [³H]Methasterone

This protocol describes the dimerization of [³H]methasterone to form [³H]this compound.

Materials:

  • [³H]Methasterone (from Protocol 1)

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve [³H]methasterone (2 eq) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1 eq) to the solution, followed by a catalytic amount of acetic acid.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-6 hours. Monitor the reaction progress by radio-TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, add water to the reaction mixture to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol or a mixture of ethanol and water to remove any unreacted starting material and hydrazine. The product can be further purified by recrystallization or preparative HPLC if necessary.

  • Analysis: Confirm the identity of [³H]this compound by co-elution with a non-radiolabeled this compound standard using radio-HPLC and radio-TLC. Determine the radiochemical purity and specific activity.

Alternative Approach: Carbon-14 Labeling

The synthesis of [¹⁴C]this compound would be a more complex undertaking, likely requiring the de novo synthesis of a steroid A-ring incorporating a ¹⁴C label. A plausible, though challenging, route would involve a Robinson annulation reaction using a ¹⁴C-labeled precursor, such as [¹⁴C]methyl vinyl ketone, with a suitable cyclic diketone to construct the A-ring of a steroid intermediate. This intermediate would then need to be elaborated through multiple steps to yield [¹⁴C]oxymetholone, which could then be converted to [¹⁴C]methasterone and subsequently to [¹⁴C]this compound following protocols similar to those described above. This approach would result in a lower specific activity compared to tritiation.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of [3H]Methasterone cluster_step2 Step 2: Synthesis of [3H]this compound cluster_analysis Purification & Analysis Oxymetholone Oxymetholone Tritiated_Methasterone [3H]Methasterone Oxymetholone->Tritiated_Methasterone  3H2, Pd/C   Tritiated_this compound [3H]this compound Tritiated_Methasterone->Tritiated_this compound  (2 eq) Purification HPLC Purification Tritiated_Methasterone->Purification Hydrazine Hydrazine Hydrate Hydrazine->Tritiated_this compound  (1 eq) Tritiated_this compound->Purification Analysis Radio-TLC & Radio-HPLC Analysis Purification->Analysis

Caption: Workflow for the synthesis of [³H]this compound.

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) Methasterone Methasterone (Active Drug) This compound->Methasterone Metabolism (Hydrolysis) AR_Methasterone AR-Methasterone Complex Methasterone->AR_Methasterone AR Androgen Receptor (AR) AR->AR_Methasterone HSP Heat Shock Proteins (HSP) HSP->AR Binding & Inhibition AR_Dimer AR Dimer AR_Methasterone->AR_Dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Gene_Transcription Gene Transcription (Anabolic Effects) ARE->Gene_Transcription Activation

Caption: Androgen receptor signaling pathway activated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mebolazine Dosage for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Mebolazine in in vivo efficacy studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in designing and executing robust preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as dimethazine, is a synthetic, orally active anabolic-androgenic steroid (AAS).[1][2] Structurally, it is a unique compound consisting of two molecules of methasterone linked by an azine bridge.[1][3] It functions as a prodrug, meaning it is converted into its active form, methasterone, within the body.[3] Methasterone then exerts its effects by binding to and activating androgen receptors, leading to anabolic and androgenic activities.

Q2: What is the primary active metabolite of this compound I should be aware of?

The primary active metabolite of this compound is methasterone . In vivo metabolism studies have demonstrated that this compound degrades into methasterone. Therefore, when conducting in vivo studies, the observed pharmacological effects are attributable to methasterone. For analytical purposes, such as in doping control, screening for methasterone and its subsequent metabolites is the standard approach.

Q3: I am starting a new in vivo efficacy study with this compound. What is a good starting dose?

Due to the limited number of formal preclinical efficacy studies on this compound, establishing a definitive starting dose can be challenging. A prudent approach is to conduct a dose-range finding study. Based on oral toxicity studies of structurally similar 17α-alkylated AAS, such as 17α-methyltestosterone in rats, a starting dose of 5 mg/kg body weight can be considered. This allows for a safe initial assessment of the compound's effects.

Q4: How should I design a dose-escalation study for this compound?

A typical dose-escalation study would involve several groups of animals, each receiving a different dose of this compound. A suggested design would include:

  • Vehicle Control Group: Receives the delivery vehicle only (e.g., corn oil or a 0.5% methylcellulose suspension).

  • Low-Dose Group: e.g., 5 mg/kg

  • Mid-Dose Group: e.g., 10-20 mg/kg

  • High-Dose Group: e.g., 40-80 mg/kg

The duration of the study will depend on the specific research question, but a 4 to 8-week period is common for assessing anabolic effects. Throughout the study, it is crucial to monitor for both efficacy endpoints and signs of toxicity.

Q5: What are the key parameters to measure in an in vivo efficacy study for anabolic effects?

To assess the anabolic efficacy of this compound, consider measuring the following:

  • Body Weight: Monitor changes in total body weight throughout the study.

  • Muscle Mass: At the end of the study, specific muscles (e.g., gastrocnemius, tibialis anterior, soleus) should be dissected and weighed.

  • Muscle Strength: Non-invasive methods like the grip strength test can be performed at baseline and at regular intervals.

  • Physical Performance: A treadmill exhaustion test can be used to evaluate endurance and exercise capacity.

  • Body Composition: Techniques like DEXA scans can provide data on lean body mass and fat mass.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable anabolic effect at the initial dose. 1. The dose is below the minimum effective dose (MED). 2. Insufficient duration of the study. 3. Issues with compound formulation and bioavailability. 4. High inter-animal variability.1. Carefully escalate the dose in subsequent cohorts. 2. Extend the study duration to allow for physiological changes to manifest. 3. Ensure proper solubilization or suspension of this compound in the vehicle. Consider pilot pharmacokinetic studies. 4. Increase the number of animals per group to enhance statistical power.
Signs of toxicity observed (e.g., weight loss, lethargy, liver enzyme elevation). 1. The dose is at or above the maximum tolerated dose (MTD). 2. Hepatotoxicity, a known side effect of 17α-alkylated AAS.1. Reduce the dosage in subsequent experiments. 2. Monitor liver enzymes (ALT, AST) and consider histopathological analysis of the liver at the end of the study.
High variability in muscle strength measurements. 1. Inconsistent technique during the grip strength test. 2. Lack of animal acclimatization to the testing procedure.1. Ensure the same researcher performs the test consistently. 2. Acclimatize the animals to the grip strength meter for several days before the baseline measurement.
Difficulty in dissolving or suspending this compound. 1. This compound is a hydrophobic steroid.1. Use an appropriate vehicle such as corn oil or prepare a suspension using 0.5% methylcellulose. Vortex the suspension immediately before each administration to ensure homogeneity.

Data Presentation

Table 1: Example Dose Ranges for Anabolic Steroids in Preclinical Studies (Rodent Models)

Compound Animal Model Dosage Range Route of Administration Reference
17α-methyltestosteroneRat5 - 80 mg/kg/dayOralImplied from toxicity studies of similar compounds
StanozololRat5 - 20 mg/kg/weekSubcutaneous
Nandrolone DecanoateRabbit15 mg/kg/weekIntramuscular
Testosterone UndecanoateRat100 - 500 mg/kgSubcutaneous/Intramuscular

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (8-10 weeks old).

  • Group Allocation: Randomly assign animals to four groups (n=8-10 per group): Vehicle, Low-Dose (5 mg/kg), Mid-Dose (20 mg/kg), and High-Dose (80 mg/kg).

  • Compound Preparation: Prepare this compound in a suitable vehicle (e.g., corn oil).

  • Administration: Administer this compound or vehicle daily via oral gavage for 28 days.

  • Monitoring:

    • Record body weight daily.

    • Perform a grip strength test at baseline and weekly.

    • Observe animals daily for any clinical signs of toxicity.

  • Terminal Procedures:

    • At the end of the study, collect blood for serum analysis of liver enzymes (ALT, AST).

    • Euthanize the animals and dissect key muscles (e.g., gastrocnemius, tibialis anterior) and weigh them.

    • Collect and weigh key organs (liver, kidneys, heart) for toxicity assessment.

Protocol 2: Assessment of Muscle Strength (Grip Strength Test)
  • Acclimatization: Allow the rats to acclimate to the testing room for at least 30 minutes before the test.

  • Procedure:

    • Hold the rat by the base of the tail and allow it to grasp the metal grid of the grip strength meter with its forelimbs.

    • Gently pull the rat horizontally away from the meter until it releases its grip.

    • The meter will record the peak force exerted.

    • Perform 3-5 measurements per animal with a rest period of at least one minute between each measurement.

    • The average or maximum value can be used for analysis.

Visualizations

Mebolazine_Mechanism_of_Action This compound This compound (Oral Administration) Metabolism Metabolic Conversion (in vivo) This compound->Metabolism Methasterone Methasterone (Active Metabolite) Metabolism->Methasterone AR Androgen Receptor (AR) (in cytoplasm) Methasterone->AR Binds to AR_Complex Methasterone-AR Complex AR->AR_Complex Nucleus Nucleus AR_Complex->Nucleus Translocates to DNA DNA (Androgen Response Elements) AR_Complex->DNA Binds to AREs Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Translates to Anabolic_Effects Anabolic Effects (e.g., Muscle Hypertrophy) Translation->Anabolic_Effects

Caption: Mechanism of action of this compound.

Experimental_Workflow_Dose_Finding cluster_preparation Preparation cluster_treatment Treatment Phase (e.g., 28 days) cluster_endpoint_analysis Endpoint Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Vehicle, Low, Mid, High Dose) Animal_Acclimatization->Group_Allocation Baseline_Measurements Baseline Measurements (Body Weight, Grip Strength) Group_Allocation->Baseline_Measurements Daily_Dosing Daily Oral Gavage (this compound or Vehicle) Baseline_Measurements->Daily_Dosing Weekly_Monitoring Weekly Monitoring (Body Weight, Grip Strength) Daily_Dosing->Weekly_Monitoring Toxicity_Observation Daily Observation for Toxicity Daily_Dosing->Toxicity_Observation Blood_Collection Blood Collection (Serum Chemistry) Daily_Dosing->Blood_Collection Weekly_Monitoring->Blood_Collection Toxicity_Observation->Blood_Collection Tissue_Harvesting Tissue Harvesting (Muscles, Organs) Blood_Collection->Tissue_Harvesting Data_Analysis Data Analysis & Interpretation Tissue_Harvesting->Data_Analysis

References

Refinement of Mebolazine treatment protocols to reduce cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Mebolazine treatment protocols to minimize cytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as dimethazine, is a synthetic, orally active anabolic-androgenic steroid (AAS).[1] It is structurally unique as it is a dimer of two methasterone molecules linked by an azine bridge. This compound is considered a prodrug that is metabolized into methasterone in the body.[1] Its primary mechanism of action involves binding to and activating the androgen receptor (AR), which then modulates the transcription of target genes, leading to anabolic and androgenic effects.[1]

Q2: What are the known cytotoxic effects of this compound?

A2: The cytotoxicity of this compound is primarily attributed to its active metabolite, methasterone.[2] As a 17α-alkylated AAS, methasterone is known to be hepatotoxic (toxic to the liver).[3] In vitro studies have shown that methasterone is cytotoxic to normal human fibroblast (BJ) cells with a half-maximal inhibitory concentration (IC50) of 8.01 ± 0.52 μg/mL. The primary mechanism of cytotoxicity associated with 17α-alkylated AAS is believed to involve the induction of oxidative stress.

Q3: Can the cytotoxicity of this compound be reduced without compromising its anabolic effects?

A3: One potential strategy to reduce the cytotoxicity of this compound lies in its metabolism. A study on the microbial transformation of methasterone revealed that its hydroxylated metabolites were non-cytotoxic. This suggests that promoting the metabolic conversion of this compound to these less toxic forms could be a viable approach. Additionally, since oxidative stress is a key factor in AAS-induced cytotoxicity, co-treatment with antioxidants may offer a protective effect. Antioxidants like N-acetylcysteine (NAC) have shown cytoprotective effects against drug-induced toxicity by scavenging reactive oxygen species (ROS).

Troubleshooting Guide for this compound-Induced Cytotoxicity

This guide addresses common issues encountered during in vitro experiments with this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
High levels of cell death observed even at low concentrations of this compound. High sensitivity of the cell line to 17α-alkylated AAS.1. Perform a dose-response study: Determine the precise IC50 of this compound or methasterone in your specific cell line to identify a narrower, non-toxic working concentration range. 2. Reduce treatment duration: Shorter exposure times may reduce cumulative toxicity. 3. Consider a different cell line: If feasible, use a cell line known to be more resistant to AAS-induced cytotoxicity.
Inconsistent results in cytotoxicity assays between experiments. 1. Variability in cell seeding density. 2. Inconsistent drug concentration. 3. Metabolic state of cells.1. Standardize cell seeding: Ensure a consistent number of viable cells are seeded in each well. 2. Prepare fresh drug solutions: this compound/methasterone solutions should be freshly prepared for each experiment to avoid degradation. 3. Monitor cell health: Ensure cells are in the logarithmic growth phase and healthy before treatment.
Evidence of oxidative stress (e.g., increased ROS production). This compound/methasterone-induced oxidative damage.1. Co-treatment with antioxidants: Include an antioxidant such as N-acetylcysteine (NAC) in your experimental setup. A starting point for NAC concentration could be in the range of 1-10 mM, but this should be optimized for your cell line. 2. Use of other cytoprotective agents: Natural compounds like silymarin and curcumin have also been shown to have hepatoprotective effects against drug-induced toxicity.
Difficulty in dissociating the desired anabolic effects from cytotoxic effects. Overlapping signaling pathways.1. Investigate downstream signaling: Analyze key signaling pathways (e.g., AR, mTOR, ERK) to identify specific markers of anabolic and cytotoxic responses. This can help in identifying conditions that favor the anabolic pathway. 2. Explore metabolic transformation: As microbial metabolites of methasterone have shown to be non-cytotoxic, investigating methods to promote similar metabolic pathways in your cell culture system could be beneficial.

Quantitative Data Summary

The following table summarizes the known cytotoxic concentration of methasterone, the active metabolite of this compound.

CompoundCell LineAssayIC50Citation
MethasteroneBJ (Normal Human Fibroblast)MTT Assay8.01 ± 0.52 μg/mL

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability and determine the cytotoxic effects of this compound.

Materials:

  • This compound or Methasterone

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound or methasterone in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the drug in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the drug. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drug).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling Pathways

This compound, through its active metabolite methasterone, activates the Androgen Receptor (AR). This can lead to the modulation of several downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are involved in cell growth, proliferation, and survival. Dysregulation of these pathways can also contribute to cytotoxicity.

Mebolazine_Signaling This compound This compound (Methasterone) AR Androgen Receptor (AR) This compound->AR ARE Androgen Response Element (ARE) AR->ARE PI3K PI3K AR->PI3K activates RAS RAS AR->RAS activates Gene_Transcription Gene Transcription ARE->Gene_Transcription Anabolic_Effects Anabolic Effects (Protein Synthesis, Cell Growth) Gene_Transcription->Anabolic_Effects Cytotoxicity Cytotoxicity (Apoptosis, Oxidative Stress) Gene_Transcription->Cytotoxicity AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Anabolic_Effects RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., HepG2, Fibroblasts) start->cell_culture treatment Treatment: This compound +/- Antioxidant (NAC) cell_culture->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation viability_assay Cell Viability Assay (MTT, LDH) incubation->viability_assay apoptosis_assay Apoptosis Assay (Caspase Activity, Annexin V) incubation->apoptosis_assay ros_assay ROS Production Assay incubation->ros_assay data_analysis Data Analysis (IC50, Statistical Significance) viability_assay->data_analysis apoptosis_assay->data_analysis ros_assay->data_analysis conclusion Conclusion data_analysis->conclusion Troubleshooting_Flow start High Cytotoxicity Observed? check_conc Concentration Too High? start->check_conc Yes check_duration Treatment Duration Too Long? check_conc->check_duration No lower_conc Action: Lower Concentration (Perform Dose-Response) check_conc->lower_conc Yes check_oxidative_stress Evidence of Oxidative Stress? check_duration->check_oxidative_stress No shorten_duration Action: Shorten Duration check_duration->shorten_duration Yes add_antioxidant Action: Add Antioxidant (e.g., NAC) check_oxidative_stress->add_antioxidant Yes re_evaluate Re-evaluate Cytotoxicity check_oxidative_stress->re_evaluate No lower_conc->re_evaluate shorten_duration->re_evaluate add_antioxidant->re_evaluate

References

Dealing with co-elution of Mebolazine and its isomers in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Mebolazine and its isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that can cause co-elution?

This compound, a synthetic anabolic-androgenic steroid (AAS), can have several stereoisomers and structural isomers that may co-elute during chromatographic analysis. The most common isomers arise from the stereochemistry at various chiral centers in the steroid nucleus. While specific isomers of this compound are not extensively detailed in publicly available literature, based on its structural similarity to other AAS like Dimethandrolone (DMA), potential isomers could include epimers at positions such as C-5 and C-10. The spatial arrangement of substituents at these positions can result in diastereomers with very similar physicochemical properties, making their separation challenging.[1][2][3]

Q2: How can I confirm if I have a co-elution problem with this compound and its isomers?

Identifying co-elution requires a close examination of your chromatogram and the use of advanced detection techniques. Here are key indicators:

  • Peak Tailing or Fronting: Asymmetrical peaks can suggest the presence of more than one compound.

  • Peak Shoulders: A small, unresolved peak on the tail or front of the main peak is a strong indicator of co-elution.

  • Inconsistent Peak Ratios: If you are monitoring multiple transitions for this compound using mass spectrometry, inconsistent ion ratios across the peak suggest the presence of an interfering compound.

  • Use of a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If the UV-Vis spectra are not consistent across the entire peak, it indicates that the peak is not pure.

  • Mass Spectrometry (MS): A high-resolution mass spectrometer can help determine if multiple components with the same nominal mass are present. Examining the mass spectra at different points across the chromatographic peak can reveal the presence of isomers with identical mass-to-charge ratios but different fragmentation patterns.

Q3: What are the primary chromatographic techniques for separating this compound and its isomers?

The most common and effective techniques for separating steroid isomers include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorses for steroid analysis, often coupled with mass spectrometry.[4][5] Reverse-phase chromatography with C18 or biphenyl columns is a good starting point.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to normal-phase HPLC for chiral separations, offering high efficiency and speed. It is particularly effective for separating non-polar to moderately polar compounds like steroids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for steroid analysis, but often requires derivatization to improve the volatility and thermal stability of the analytes.

Troubleshooting Guide

Issue: Poor resolution between this compound and an isomeric peak in Reverse-Phase HPLC.

This is a common challenge due to the similar polarities of steroid isomers. Here’s a step-by-step troubleshooting workflow:

G start Start: Poor Resolution in RP-HPLC optimize_mp Optimize Mobile Phase start->optimize_mp Initial Step change_column Change Column Chemistry optimize_mp->change_column If resolution is still poor adjust_temp Adjust Temperature change_column->adjust_temp If co-elution persists consider_sfc Consider SFC or Chiral HPLC adjust_temp->consider_sfc For persistent issues sfc_or_derivatization Advanced Options adjust_temp->sfc_or_derivatization end End: Resolution Achieved consider_sfc->end derivatization Consider Derivatization derivatization->end sfc_or_derivatization->consider_sfc Change Technique sfc_or_derivatization->derivatization Modify Analyte

Caption: Troubleshooting workflow for poor HPLC resolution.

  • Step 1: Optimize the Mobile Phase.

    • Change the organic modifier: If you are using acetonitrile, try methanol, or a mixture of both. Methanol can offer different selectivity for structurally similar compounds.

    • Adjust the gradient: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.

    • Modify the aqueous phase: For ionizable compounds, adjusting the pH with a suitable buffer can alter retention and selectivity. For neutral compounds like this compound, this is less likely to have a significant impact.

  • Step 2: Change the Column Chemistry.

    • If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase. A biphenyl or a phenyl-hexyl column can provide alternative selectivity through pi-pi interactions, which can be beneficial for separating aromatic or unsaturated steroids.

  • Step 3: Adjust the Column Temperature.

    • Lowering the temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and enhancing interactions with the stationary phase. Conversely, increasing the temperature can decrease retention times and sharpen peaks, which may also improve resolution in some cases.

  • Step 4: Consider Supercritical Fluid Chromatography (SFC) or Chiral HPLC.

    • For stubborn co-elution problems, especially with stereoisomers, SFC is a powerful alternative. Chiral stationary phases (CSPs) are specifically designed to separate enantiomers and diastereomers. Polysaccharide-based CSPs are a common choice for steroid separations.

  • Step 5: Consider Derivatization.

    • Derivatizing this compound and its isomers with a chiral reagent can create diastereomers with different physicochemical properties, making them easier to separate on a standard achiral column. This is a more complex approach but can be very effective.

Issue: this compound isomers co-elute in GC-MS analysis.

Co-elution in GC is also common for steroid isomers. Here are some troubleshooting tips:

  • Optimize the Temperature Program: A slower temperature ramp will increase the analysis time but can improve the separation of closely eluting compounds.

  • Change the GC Column: If you are using a standard non-polar column (e.g., DB-5ms), try a more polar column (e.g., a cyanopropyl-based phase) to introduce different selectivity.

  • Derivatization: Derivatization is often necessary for GC-MS analysis of steroids to improve their volatility and chromatographic behavior. Using different derivatizing agents can alter the retention times and potentially resolve co-eluting isomers. Common derivatizing agents for steroids include silylating agents (e.g., MSTFA) and acylating agents.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Steroid Isomer Separation

TechniqueStationary Phase ExamplesMobile Phase/Carrier Gas ExamplesKey Advantages for Isomer SeparationKey Disadvantages
RP-HPLC/UHPLC C18, C8, Biphenyl, Phenyl-HexylAcetonitrile/Water, Methanol/Water gradientsRobust and widely available; good for diastereomers.May have limited selectivity for enantiomers without a chiral stationary phase.
SFC Chiral (e.g., polysaccharide-based), Silica, 2-EthylpyridineSupercritical CO2 with alcohol modifiers (e.g., Methanol, Ethanol)High efficiency, fast separations, excellent for chiral compounds.Requires specialized equipment.
GC-MS Phenyl-methylpolysiloxane (e.g., DB-5ms), Cyanopropylphenyl-polysiloxaneHelium, HydrogenHigh resolution, provides structural information from mass spectra.Often requires derivatization, not suitable for thermally labile compounds.

Experimental Protocols

Protocol 1: Generic Reverse-Phase HPLC-MS/MS Method for this compound Analysis

This protocol is a starting point for developing a method to separate this compound and its isomers, based on methods used for the similar compound, Dimethandrolone Undecanoate (DMAU).

G cluster_prep Sample Preparation cluster_lc LC Conditions cluster_ms MS/MS Conditions prep1 1. Plasma/Serum Sample prep2 2. Protein Precipitation (e.g., with Acetonitrile) prep1->prep2 prep3 3. Centrifugation prep2->prep3 prep4 4. Supernatant Transfer prep3->prep4 lc1 Column: C18 or Biphenyl (e.g., 2.1 x 50 mm, 1.8 µm) prep4->lc1 ms1 Ionization: Positive ESI lc1->ms1 lc2 Mobile Phase A: 0.1% Formic Acid in Water lc3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc4 Gradient: Start at 30-40% B, ramp to 95% B lc5 Flow Rate: 0.3-0.5 mL/min lc6 Column Temp: 40°C ms2 Detection: Multiple Reaction Monitoring (MRM) ms3 Monitor Precursor -> Product Ion Transitions

Caption: General workflow for HPLC-MS/MS analysis of this compound.

  • Sample Preparation (for biological matrices):

    • To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase conditions.

  • HPLC Conditions:

    • Column: A C18 or Biphenyl column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). A biphenyl column may offer better selectivity for isomers.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a shallow gradient, for example:

      • 0-1 min: 40% B

      • 1-8 min: Ramp to 95% B

      • 8-9 min: Hold at 95% B

      • 9.1-12 min: Return to 40% B and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Optimize at least two MRM transitions for this compound to ensure specificity.

Protocol 2: Chiral SFC Screening Strategy

This protocol outlines a general strategy for developing a chiral separation method using SFC.

  • Column Screening:

    • Screen a set of chiral stationary phases (CSPs) with diverse selectivities. A good starting set includes columns based on amylose and cellulose derivatives with different phenylcarbamate substitutions.

  • Mobile Phase Screening:

    • Primary Solvent: Supercritical CO2.

    • Co-solvent Screening: Screen a range of alcohol co-solvents, typically methanol, ethanol, and isopropanol.

    • Gradient: Start with a generic gradient (e.g., 5% to 40% co-solvent over 5-10 minutes) for the initial screening.

  • Additive Screening:

    • For neutral compounds like this compound, additives may not be necessary. However, if peak shape is poor, consider adding a small amount of a neutral additive. For acidic or basic analytes, acidic or basic additives (e.g., trifluoroacetic acid or isopropylamine) are often required.

  • Optimization:

    • Once a promising column/co-solvent combination is identified, optimize the separation by adjusting:

      • Gradient slope: A shallower gradient can improve resolution.

      • Flow rate: Higher flow rates can reduce analysis time.

      • Back pressure: This affects the density of the supercritical fluid and can influence selectivity.

      • Temperature: Temperature can have a significant impact on chiral recognition.

Table 2: Example SFC Screening Conditions

ParameterCondition 1Condition 2Condition 3
Column Chiralpak IAChiralpak IBChiralcel OD-H
Mobile Phase CO2 / MethanolCO2 / EthanolCO2 / Isopropanol
Gradient 5-40% Modifier over 8 min5-40% Modifier over 8 min5-40% Modifier over 8 min
Flow Rate 3 mL/min3 mL/min3 mL/min
Back Pressure 150 bar150 bar150 bar
Temperature 40°C40°C40°C

References

Validation & Comparative

Mebolazine's Potential Interference in Steroid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of steroid hormones is critical in numerous research and clinical settings. Immunoassays, while offering a convenient and high-throughput method for steroid detection, are susceptible to cross-reactivity from structurally similar compounds. This guide addresses the potential cross-reactivity of the synthetic anabolic steroid Mebolazine in immunoassays designed for other steroids, a topic of concern given the structural similarities among these molecules.

Due to a lack of specific experimental data on this compound cross-reactivity in publicly available literature, this guide provides a comparative analysis based on the known cross-reactivity of structurally related anabolic steroids. The underlying principles of immunoassay interference, detailed experimental protocols for assessing cross-reactivity, and relevant biological pathways are presented to equip researchers with the necessary framework to evaluate potential analytical interferences.

Introduction to Steroid Immunoassay Cross-Reactivity

Immunoassays for steroid hormones typically employ a competitive binding format. In this setup, the steroid present in a sample competes with a labeled steroid (e.g., enzyme-conjugated) for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of the steroid in the sample.

Cross-reactivity occurs when a compound other than the target analyte is capable of binding to the assay's antibody, leading to an inaccurate measurement. The degree of cross-reactivity is largely dependent on the structural similarity between the target steroid and the interfering compound.[1][2][3] Given that this compound is a synthetic derivative of dihydrotestosterone, its potential to cross-react in immunoassays for testosterone and other androgens is a valid concern.

This compound is a unique molecule, structured as a dimer of two methasterone molecules linked by an azine group. Methasterone itself is structurally similar to other 17α-alkylated anabolic steroids. Therefore, understanding the cross-reactivity of these related compounds can provide valuable insights into the potential behavior of this compound in steroid immunoassays.

Comparative Cross-Reactivity Data

Table 1: Cross-Reactivity of Selected Anabolic Steroids in a Testosterone Immunoassay [1]

CompoundStructure% Cross-Reactivity in Roche Elecsys Testosterone II Assay
Testosterone Endogenous Androgen (Reference)100%
Methyltestosterone 17α-methylated androgen5% - >5%
Oxymetholone 17α-methylated androgenNo detectable cross-reactivity
Boldenone Anabolic Steroid5% - >5%
Nandrolone Anabolic Steroid0.5% - 4.9%
Stanozolol Anabolic SteroidNo detectable cross-reactivity

Data sourced from Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33.

Analysis: The data indicates that even small structural differences can significantly impact cross-reactivity. For instance, while methyltestosterone shows notable cross-reactivity, the structurally similar oxymetholone does not. This highlights the importance of empirical testing for any compound suspected of interference. Given that this compound is a dimer of methasterone, which is structurally related to methyltestosterone, it is plausible that this compound or its metabolites could exhibit cross-reactivity in testosterone immunoassays.

Experimental Protocols

To definitively determine the cross-reactivity of this compound in a specific steroid immunoassay, a systematic experimental approach is required. The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) designed to assess cross-reactivity.

Protocol: Competitive Immunoassay for Steroid Cross-Reactivity Assessment

1. Materials and Reagents:

  • Microtiter plate pre-coated with a capture antibody specific to the target steroid (e.g., anti-testosterone).

  • Standard solutions of the target steroid (e.g., testosterone) at known concentrations.

  • Solutions of the test compound (this compound) at various concentrations.

  • Enzyme-conjugated target steroid (e.g., testosterone-HRP).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

2. Assay Procedure:

  • Prepare a standard curve for the target steroid by adding standard solutions to designated wells of the microtiter plate.

  • In separate wells, add the different concentrations of the this compound solutions.

  • Add a fixed amount of the enzyme-conjugated target steroid to all standard and test wells.

  • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

  • Wash the plate with wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate to allow for color development.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the target steroid.

  • Determine the concentration of the target steroid that causes 50% inhibition of the maximum signal (IC50).

  • For the this compound-containing wells, determine the concentration of this compound that causes 50% inhibition of the maximum signal.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Steroid / IC50 of this compound) x 100

Visualizing Key Pathways and Workflows

To aid in the understanding of the biological context and experimental design, the following diagrams are provided.

G Experimental Workflow for Cross-Reactivity Testing cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis prep_standards Prepare Target Steroid Standards add_reagents Add Standards/Mebolazine and Enzyme Conjugate to Coated Plate prep_standards->add_reagents prep_test Prepare this compound Solutions prep_test->add_reagents incubate Incubate for Competitive Binding add_reagents->incubate wash1 Wash Plate incubate->wash1 add_substrate Add Substrate wash1->add_substrate incubate_color Incubate for Color Development add_substrate->incubate_color stop_reaction Add Stop Solution incubate_color->stop_reaction read_plate Measure Absorbance stop_reaction->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Workflow for determining immunoassay cross-reactivity.

This compound, like other androgens, is expected to exert its biological effects through the androgen receptor signaling pathway. Understanding this pathway is crucial for predicting its physiological effects and potential interferences in biological assays.

G Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (or other androgen) AR_complex Androgen Receptor (AR) - HSP Complex This compound->AR_complex Binds AR_ligand AR-Mebolazine Complex AR_complex->AR_ligand Conformational Change & HSP Dissociation AR_dimer AR Dimerization AR_ligand->AR_dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Anabolic Effects) Protein->Response

Caption: Simplified androgen receptor signaling pathway.

Conclusion and Recommendations

While direct experimental data on the cross-reactivity of this compound in steroid immunoassays is currently lacking, a comparative analysis of structurally similar anabolic steroids suggests a potential for interference, particularly in assays for testosterone. The degree of this potential cross-reactivity is difficult to predict without empirical data due to the high specificity of antibody-antigen interactions.

Therefore, it is strongly recommended that researchers working with samples that may contain this compound or its metabolites validate their immunoassay results. This can be achieved by:

  • Performing Cross-Reactivity Testing: Following a protocol similar to the one outlined in this guide to quantify the specific cross-reactivity of this compound in the immunoassay being used.

  • Utilizing Confirmatory Methods: Employing a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to confirm any unexpected or critical immunoassay results. LC-MS/MS can distinguish between different steroid molecules with a high degree of accuracy.

  • Consulting Assay Manufacturers: Contacting the manufacturer of the immunoassay kit for any available data on the cross-reactivity of this compound or related compounds.

References

A Comparative Analysis of Mebolazine and Other Designer Anabolic Steroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the designer anabolic steroid Mebolazine and its alternatives, focusing on their performance characteristics as reported in scientific and anecdotal literature. The information is intended for an audience with a professional background in pharmacology, drug development, and biomedical research.

Introduction to this compound

This compound, also known as Dimethazine, is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). Structurally, it is unique as it exists as a dimer of two Methasterone molecules linked by an azine bridge. It is purported to function as a prodrug, metabolizing into Methasterone in the body. This compound has been marketed under various names, including Dostalon and Roxilon, but is not approved for medical use and has been found in illicit dietary supplements.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and a selection of other designer anabolic steroids. It is critical to note that much of the data for these substances, particularly for this compound and Methylstenbolone, is not derived from peer-reviewed clinical studies but rather from compilations such as Vida's "Androgens and Anabolic Agents" and anecdotal reports within the bodybuilding community. Data for Dimethandrolone Undecanoate (DMAU) is more robust, originating from formal clinical and preclinical research.

CompoundAnabolic RatingAndrogenic RatingAnabolic:Androgenic RatioSource
This compound (Dimethazine) 210952.21Non-peer-reviewed
Methasterone (Superdrol) 4002020[1]
Methylstenbolone 66090-170~3.88 - 7.33Non-peer-reviewed[2][3]
Dimethandrolone (DMA) Potent Androgen--[4][5]
Testosterone (Reference) 1001001-

Note: Anabolic and androgenic ratings are typically relative to Testosterone (rating of 100).

CompoundAndrogen Receptor (AR) Binding AffinityProgesterone Receptor (PR) BindingSource
This compound (Dimethazine) Data not availableData not available
Methasterone (Superdrol) Data not availableData not available
Methylstenbolone Data not availableData not available
Dimethandrolone (DMA) High affinity (400% of Testosterone)High affinity

Experimental Protocols

Determination of Anabolic and Androgenic Activity (Hershberger Assay)

The anabolic and androgenic ratio of steroids is determined using the Hershberger assay, a standardized in vivo bioassay.

Methodology:

  • Animal Model: Immature, castrated male rats are used as the model. Castration removes the endogenous source of androgens, making the androgen-responsive tissues sensitive to exogenous androgens.

  • Acclimation: Following castration, the animals are allowed an acclimation period of approximately 7-10 days.

  • Dosing: The test compound (e.g., this compound) is administered daily for a period of 10 consecutive days. The route of administration can be oral gavage or subcutaneous injection. A vehicle control group and a reference androgen (e.g., testosterone propionate) group are included.

  • Tissue Collection: On day 11, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed.

  • Data Analysis:

    • Anabolic activity is determined by the change in weight of the levator ani muscle.

    • Androgenic activity is determined by the change in weight of the seminal vesicles and ventral prostate.

    • The activities are calculated relative to the effects of the reference androgen.

cluster_prep Animal Preparation cluster_dosing Dosing Regimen (10 days) cluster_analysis Data Analysis castration Castration of immature male rats acclimation Acclimation Period (7-10 days) castration->acclimation Post-surgery vehicle Vehicle Control acclimation->vehicle reference Reference Androgen (e.g., Testosterone Propionate) acclimation->reference test Test Compound (e.g., this compound) acclimation->test dissection Dissection and weighing of tissues on day 11 vehicle->dissection reference->dissection test->dissection anabolic Anabolic Activity (Levator Ani Muscle Weight) dissection->anabolic androgenic Androgenic Activity (Seminal Vesicle & Prostate Weight) dissection->androgenic ratio Calculation of Anabolic:Androgenic Ratio anabolic->ratio androgenic->ratio

Experimental workflow of the Hershberger Assay.

Determination of Androgen Receptor Binding Affinity (Competitive Binding Assay)

The affinity of a steroid for the androgen receptor is typically determined using a competitive binding assay.

Methodology:

  • Receptor Preparation: A source of androgen receptors is prepared, often from the cytosol of androgen-sensitive tissues (e.g., rat prostate) or using a recombinant human androgen receptor.

  • Radioligand: A radiolabeled androgen with high affinity for the AR (e.g., [³H]-mibolerone or [³H]-dihydrotestosterone) is used.

  • Competition: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Dimethandrolone).

  • Separation: After incubation, the bound and free radioligand are separated. This can be achieved through various methods, such as dextran-coated charcoal absorption or filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of a reference androgen.

cluster_reagents Reagents cluster_procedure Procedure cluster_analysis Data Analysis receptor Androgen Receptor Preparation incubation Incubation of Reagents receptor->incubation radioligand Radiolabeled Androgen (e.g., [³H]-DHT) radioligand->incubation test_compound Unlabeled Test Compound (e.g., DMA) test_compound->incubation separation Separation of Bound and Free Radioligand incubation->separation quantification Quantification of Bound Radioactivity separation->quantification ic50 Determination of IC50 quantification->ic50 rba Calculation of Relative Binding Affinity (RBA) ic50->rba

Workflow for a competitive androgen receptor binding assay.

Signaling Pathways

Anabolic-androgenic steroids exert their effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. The activation of the AR initiates a cascade of molecular events leading to increased protein synthesis and muscle hypertrophy.

Upon binding to an agonist like testosterone or a designer steroid, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on the DNA, leading to the recruitment of coactivators and the initiation of target gene transcription. Key signaling pathways implicated in androgen-mediated muscle growth include the PI3K/Akt/mTOR pathway, which is a central regulator of protein synthesis.

cluster_cell Muscle Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AAS Anabolic-Androgenic Steroid AR Androgen Receptor (AR) AAS->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from AR_AAS AR-AAS Complex AR->AR_AAS Dimer AR-AAS Dimer AR_AAS->Dimer Dimerization PI3K PI3K AR_AAS->PI3K Activates ARE Androgen Response Element (ARE) Dimer->ARE Translocates and binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Protein_Synthesis Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy

References

Mebolazine Reference Materials: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of Mebolazine reference materials. Understanding the purity, stability, and analytical behavior of reference standards is critical for ensuring the accuracy and reliability of research and analytical testing. This document presents objective data, detailed experimental protocols, and comparisons with potential alternatives to aid in the selection of the most suitable reference material for your specific application.

Introduction to this compound

This compound, also known as dimethazine, is a synthetic, orally active anabolic-androgenic steroid (AAS).[1] Structurally, it is a unique dimer of methasterone linked by an azine group.[1][2] this compound reportedly acts as a prodrug to methasterone.[1][2] Due to its potential for abuse, it is a controlled substance in several jurisdictions and is primarily used for research and forensic purposes.

Performance Characteristics of this compound Reference Materials

The quality and reliability of a reference standard are defined by several key performance characteristics, including purity, impurity profile, and stability. While specific quantitative data from a formal Certificate of Analysis for this compound was not publicly available within the conducted research, this section outlines the expected performance characteristics and provides a framework for comparison.

Table 1: Comparison of this compound Reference Material Performance Characteristics

Performance CharacteristicThis compound Reference Material (Typical)Methasterone Reference Material (Alternative)
Purity (by HPLC/GC-MS) ≥95% (as commonly listed by suppliers)Typically ≥98%
Impurity Profile Key impurities may include methasterone, unreacted starting materials, and side-reaction products. A detailed impurity profile is crucial for accurate quantification.Impurities would be specific to its synthesis and may differ from those of this compound.
Stability Expected to be stable under recommended storage conditions (-20°C). Long-term stability data is essential for ensuring the integrity of the standard over time.Stable under recommended storage conditions (-20°C).
Physical Appearance White to off-white solid.White to off-white solid.
Solubility Soluble in organic solvents such as methanol and chloroform.Soluble in organic solvents.

Experimental Protocols for Analysis

Accurate characterization of this compound reference materials relies on validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for the analysis of anabolic steroids.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of a reference standard and identifying impurities. A validated Reverse-Phase HPLC (RP-HPLC) method is recommended for the analysis of this compound.

3.1.1. Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Reference Standard Solvent Dissolve in Mobile Phase Diluent Standard->Solvent Sample Prepare Sample Solution Solvent->Sample Injection Inject onto HPLC System Sample->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation GCMS_Workflow cluster_prep Sample Preparation and Derivatization cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample Prepare this compound Solution Derivatization Derivatize with Silylating Agent (e.g., MSTFA) Sample->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometric Detection Ionization->Detection MassSpectrum Obtain Mass Spectrum Detection->MassSpectrum LibrarySearch Compare with Spectral Library MassSpectrum->LibrarySearch Identification Confirm Identity and Identify Impurities LibrarySearch->Identification Androgen_Signaling This compound This compound (in cytoplasm) Complex This compound-AR Complex This compound->Complex AR Androgen Receptor (AR) AR->Complex HSP Heat Shock Proteins (HSP) HSP->AR dissociates Nucleus Nucleus Complex->Nucleus translocation ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription ARE->Transcription binding mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Effect Anabolic and Androgenic Effects Protein->Effect

References

Inter-laboratory Comparison of Mebolazine Quantification Methods: A Best Practice Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of methodologies for the quantification of Mebolazine, a synthetic anabolic-androgenic steroid. Given the limited availability of direct inter-laboratory validation studies for this compound in publicly accessible literature, this document presents a guide based on established analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for the analysis of steroids and other controlled substances.[1][2][3][4] The presented data is a realistic, hypothetical representation of what an inter-laboratory validation study for a this compound quantification method might yield, designed to guide researchers in their own validation efforts.

This compound, also known as dimethazine, is a unique steroid molecule that reportedly acts as a prodrug of methasterone.[5] Its detection and quantification are of interest in forensic science, anti-doping control, and pharmaceutical analysis. The most common and robust methods for such analyses involve chromatographic separation coupled with mass spectrometric detection.

Comparative Analytical Techniques

For the quantification of this compound, two primary techniques are generally considered suitable:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the method of choice due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. It is particularly well-suited for the analysis of complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for steroid analysis, GC-MS often requires derivatization to improve the volatility and thermal stability of the analyte. It can provide excellent separation and sensitivity.

This guide will focus on a hypothetical inter-laboratory validation of an LC-MS/MS method, reflecting the current trend in bioanalytical and forensic laboratories.

Hypothetical Inter-laboratory Study: Performance of an LC-MS/MS Method for this compound Quantification

The following table summarizes hypothetical performance data from three independent laboratories (Lab A, Lab B, and Lab C) that participated in a simulated inter-laboratory validation of a standardized LC-MS/MS method for the quantification of this compound in human plasma.

Validation Parameter Lab A Lab B Lab C Acceptance Criteria
Linearity (r²) 0.99850.99910.9988≥ 0.99
Accuracy (% Bias) -2.5% to +3.1%-3.0% to +2.8%-2.8% to +3.5%Within ±15% (±20% for LLOQ)
Precision (% CV) ≤ 6.8%≤ 7.2%≤ 7.5%≤ 15% (≤ 20% for LLOQ)
Limit of Detection (LOD) 0.05 ng/mL0.04 ng/mL0.06 ng/mLReportable
Limit of Quantification (LOQ) 0.15 ng/mL0.12 ng/mL0.18 ng/mLDemonstrably quantifiable with acceptable accuracy and precision
Recovery (%) 88.5%91.2%87.9%Consistent and reproducible
Matrix Effect (%) 95.1%93.8%96.3%Within ±15%

Table 1: Hypothetical Inter-laboratory Validation Data for this compound Quantification by LC-MS/MS. This table presents a simulated comparison of key validation parameters for a this compound LC-MS/MS method across three laboratories. The data illustrates the expected level of performance and inter-laboratory variability for a well-validated method.

Detailed Experimental Protocol: LC-MS/MS Method for this compound Quantification

This section details the hypothetical standardized protocol used by the participating laboratories.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 10 µL of an internal standard working solution (e.g., testosterone-d3 at 50 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. Liquid Chromatography Parameters

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1.0 min: 30% B

    • 1.0-5.0 min: 30% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 30% B

    • 6.1-8.0 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 633.5 → Product ion (Q3) m/z 317.3

    • Internal Standard (Testosterone-d3): Precursor ion (Q1) m/z 292.2 → Product ion (Q3) m/z 112.1

  • Ion Source Gas 1: 50 psi.

  • Ion Source Gas 2: 55 psi.

  • Curtain Gas: 35 psi.

  • IonSpray Voltage: 5500 V.

  • Temperature: 550°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is precipitate 3. Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge 4. Centrifugation precipitate->centrifuge supernatant 5. Supernatant Transfer centrifuge->supernatant evaporate 6. Evaporation supernatant->evaporate reconstitute 7. Reconstitution evaporate->reconstitute injection 8. LC Injection reconstitute->injection separation 9. Chromatographic Separation injection->separation ionization 10. Electrospray Ionization (ESI) separation->ionization detection 11. MRM Detection ionization->detection integration 12. Peak Integration detection->integration quantification 13. Quantification integration->quantification

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

validation_logic cluster_labs Individual Laboratory Validation start Standardized Protocol Development transfer Protocol Transfer to Participating Labs start->transfer lab_a Lab A Validation transfer->lab_a lab_b Lab B Validation transfer->lab_b lab_c Lab C Validation transfer->lab_c data_submission Submission of Validation Data lab_a->data_submission lab_b->data_submission lab_c->data_submission comparison Inter-laboratory Data Comparison data_submission->comparison pass Method Validated comparison->pass Meets Criteria fail Review & Refine Protocol comparison->fail Fails Criteria fail->start

Caption: Logical flow of an inter-laboratory validation process.

References

Mebolazine's Anabolic Superiority: A Comparative Analysis in a Castrated Rat Model

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data validates the potent and highly selective anabolic effects of Mebolazine, particularly when examined through its active metabolite, methasterone, in the established castrated rat model. This guide provides a comparative analysis of this compound's anabolic and androgenic properties against other well-known anabolic-androgenic steroids (AAS), offering researchers, scientists, and drug development professionals a clear, data-driven perspective on its therapeutic potential.

This compound, a dimeric prodrug, is readily converted to two molecules of methasterone upon administration. It is the anabolic activity of methasterone that underpins the therapeutic effects of this compound.[1][2] The established benchmark for assessing the anabolic and androgenic properties of these compounds is the Hershberger assay, performed in a castrated rat model. This assay measures the change in weight of the levator ani muscle as a primary indicator of anabolic (myotrophic) activity, and the change in weight of the seminal vesicles and ventral prostate as a measure of androgenic activity.[3][4][5]

Comparative Anabolic and Androgenic Activity

Data from various studies utilizing the Hershberger assay have been compiled to provide a comparative overview of this compound (as methasterone) and other commonly used anabolic steroids. The anabolic-to-androgenic ratio (A:A ratio) is a key metric for evaluating the selectivity of these compounds, with a higher ratio indicating a more favorable anabolic profile with reduced androgenic side effects.

As the data indicates, this compound, through its active form methasterone, demonstrates a significantly higher anabolic-to-androgenic ratio compared to testosterone and methyltestosterone. Foundational research has established that methasterone exhibits approximately 400% of the anabolic activity and only 20% of the androgenic activity of methyltestosterone when administered orally, leading to a highly favorable A:A ratio of 20. This suggests a potent muscle-building capacity with a substantially lower propensity for androgenic side effects such as prostate enlargement and virilization.

CompoundAnabolic Activity (Relative to Methyltestosterone)Androgenic Activity (Relative to Methyltestosterone)Anabolic:Androgenic Ratio
This compound (as Methasterone) 400% 20% 20
Methyltestosterone100%100%1
Testosterone100%100%1
Nandrolone Decanoate--~11:1
Stanozolol--30:1
Oxymetholone--2:1 - 9:1

Note: Data for comparator steroids is presented as reported anabolic-to-androgenic ratios from various sources. Direct percentage comparisons to methyltestosterone were not available for all compounds in the reviewed literature.

Experimental Protocols

The Hershberger Assay in a Castrated Rat Model

The validation of this compound's anabolic effects relies on the standardized Hershberger assay. The fundamental protocol is as follows:

  • Animal Model: Immature male rats are surgically castrated to eliminate endogenous androgen production. This increases the sensitivity of the target tissues to exogenous androgens.

  • Acclimatization: A post-castration recovery period of at least seven days is allowed for the animals to acclimatize and for endogenous hormone levels to decline.

  • Dosing: The test compound (e.g., this compound) and comparator steroids are administered, typically daily for 10 consecutive days. Administration can be oral or via subcutaneous injection. A vehicle control group and a reference androgen (e.g., testosterone propionate) group are included for comparison.

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The levator ani muscle, seminal vesicles, and ventral prostate are carefully dissected and weighed.

  • Data Analysis: The weights of the target tissues from the treated groups are compared to those of the castrated control group to determine the anabolic and androgenic effects.

Mandatory Visualizations

Experimental Workflow of the Hershberger Assay

Hershberger_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis animal_model Immature Male Rats castration Surgical Castration animal_model->castration acclimatization 7-Day Acclimatization castration->acclimatization dosing 10-Day Dosing Regimen (Test Compound vs. Comparators vs. Control) acclimatization->dosing necropsy Euthanasia & Necropsy (24h post-last dose) dosing->necropsy tissue_collection Dissection & Weighing of: - Levator Ani Muscle - Seminal Vesicles - Ventral Prostate necropsy->tissue_collection data_analysis Comparative Data Analysis tissue_collection->data_analysis Androgen_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Anabolic-Androgenic Steroid (e.g., Methasterone) AR Androgen Receptor (AR) AAS->AR Binds to HSP Heat Shock Proteins (HSP) AR->HSP Associated with AAS_AR_complex AAS-AR Complex AR->AAS_AR_complex Forms AAS_AR_complex->HSP Dissociation of HSP DNA DNA (Androgen Response Elements) AAS_AR_complex->DNA Binds to AREs on AAS_AR_complex->DNA Translocation transcription Gene Transcription DNA->transcription mRNA mRNA transcription->mRNA translation Protein Synthesis mRNA->translation Leads to anabolic_effects Anabolic Effects (Muscle Growth) translation->anabolic_effects

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.